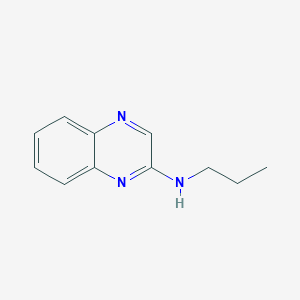

N-Propylquinoxalin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

46316-10-3 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-propylquinoxalin-2-amine |

InChI |

InChI=1S/C11H13N3/c1-2-7-12-11-8-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7H2,1H3,(H,12,14) |

InChI Key |

AMSQNWPGUFQLPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-Propylquinoxalin-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to N-Propylquinoxalin-2-amine, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details experimental protocols, presents comparative data, and visualizes the reaction pathways.

Introduction

This compound belongs to the quinoxaline family, a class of heterocyclic compounds with a wide range of biological activities. The synthesis of specifically substituted quinoxalines is a critical step in the development of new therapeutic agents. This guide will focus on two of the most effective and widely used methods for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Synthetic Pathways

The synthesis of this compound can be approached through two primary, high-yielding methods. The choice between these methods may depend on the availability of starting materials, desired reaction conditions, and scalability.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in aromatic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] In the context of this compound synthesis, this typically involves the reaction of a 2-haloquinoxaline with n-propylamine. The electron-withdrawing nature of the quinoxaline ring system facilitates the attack of the amine at the 2-position.

A general workflow for this process is outlined below:

References

An In-depth Technical Guide on the Potential Mechanism of Action of N-Propylquinoxalin-2-amine

Disclaimer: Direct experimental data on the specific mechanism of action of N-Propylquinoxalin-2-amine is not extensively available in the public domain. This guide, therefore, provides an in-depth overview of the known biological activities and investigated mechanisms of the broader class of quinoxaline derivatives. This information is intended to offer a foundational understanding for researchers, scientists, and drug development professionals, and to suggest potential avenues for the investigation of this compound.

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] These activities range from antimicrobial and antiviral to anticancer and neuroprotective effects.[1][4][5][6] The functionalization of the quinoxaline ring system allows for the modulation of its biological targets.[1][3]

Potential Biological Targets and Mechanisms of Action of Quinoxaline Derivatives

Research into various substituted quinoxaline compounds has revealed several potential mechanisms of action, which could serve as a starting point for investigating this compound. These are summarized in the table below.

| Quinoxaline Derivative Class | Biological Activity | Potential Mechanism of Action |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Antiproliferative | Inhibition of Histone Deacetylase 6 (HDAC6) |

| General Quinoxaline Derivatives | Antagonism of Excitatory Amino Acid Receptors | Competitive inhibition of kainate and AMPA receptors; allosteric inhibition of NMDA receptors at the glycine site.[7] |

| 2,3-di(furan-2-yl)-quinoxaline derivative | Anti-SARS Coronavirus | Inhibition of human Cyclophilin A (CypA), which has a high binding affinity to the SARS-CoV nucleocapsid protein.[8] |

| Novel Quinoxaline Derivatives | Anticancer and Anti-inflammatory | Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[9] |

| 6-Aminoquinoxaline Derivatives | Neuroprotection | Activation of endoplasmic reticulum ryanodine receptor channels.[5][6] |

| Aminoisoquinolinone Derivatives (Structurally Related) | Anti-tumor and Anti-inflammatory | Inhibition of PI3Kα and PI3Kγ.[10] |

Experimental Protocols for Elucidating Mechanism of Action

To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following are generalized methodologies that could be employed:

1. Target Identification and Validation:

-

Affinity Chromatography: Immobilized this compound is used to capture its binding partners from cell lysates. The bound proteins are then identified using mass spectrometry.

-

Computational Docking: In silico studies can predict the binding of this compound to the crystal structures of known biological targets of other quinoxaline derivatives (e.g., HDAC6, EGFR, AMPA/NMDA receptors).

2. In Vitro Assays:

-

Enzyme Inhibition Assays: If a target enzyme is identified (e.g., a kinase or deacetylase), the inhibitory activity of this compound can be quantified by measuring the enzyme's activity in the presence of varying concentrations of the compound. This allows for the determination of IC50 values.

-

Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity (Ki) of this compound for specific receptors.

-

Cell-Based Functional Assays: The effect of the compound on cellular processes such as proliferation, apoptosis, or specific signaling pathways can be measured. For example, a cell proliferation assay (e.g., MTT or BrdU) can be used to assess its anticancer potential.

3. Signaling Pathway Analysis:

-

Western Blotting: This technique can be used to measure the changes in the phosphorylation state or expression levels of key proteins in a suspected signaling pathway after treatment with this compound.

-

Reporter Gene Assays: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific transcription factor. The activity of the signaling pathway can then be inferred by measuring the reporter gene expression.

Visualizations

Hypothetical Signaling Pathway Modulation by a Quinoxaline Derivative

The following diagram illustrates a hypothetical mechanism by which a quinoxaline derivative could exert anticancer effects through the inhibition of a receptor tyrosine kinase (RTK) and a downstream signaling pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway.

General Experimental Workflow for Mechanism of Action Studies

This diagram outlines a logical workflow for investigating the mechanism of action of a novel compound like this compound.

Caption: Experimental workflow for mechanism of action elucidation.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. U.S. Patent for Aminoquinazolinone and aminoisoquinolinone derivatives and application thereof Patent (Patent # 12,404,269 issued September 2, 2025) - Justia Patents Search [patents.justia.com]

Spectroscopic and Structural Elucidation of N-Propylquinoxalin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of N-Propylquinoxalin-2-amine. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural analogues and general principles of spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 - 8.2 | Singlet (s) | - |

| H-5, H-8 | ~7.8 - 8.0 | Multiplet (m) | - |

| H-6, H-7 | ~7.5 - 7.7 | Multiplet (m) | - |

| N-H | ~5.0 - 6.0 | Broad Singlet (br s) | - |

| N-CH₂ | ~3.4 - 3.6 | Triplet (t) | ~7 |

| CH₂ | ~1.6 - 1.8 | Sextet | ~7 |

| CH₃ | ~0.9 - 1.1 | Triplet (t) | ~7 |

Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration. It may exchange with D₂O, causing the signal to disappear, which can be a useful diagnostic tool.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~135 - 140 |

| C-4a, C-8a | ~140 - 145 |

| C-5, C-8 | ~128 - 130 |

| C-6, C-7 | ~125 - 127 |

| N-CH₂ | ~45 - 50 |

| CH₂ | ~22 - 25 |

| CH₃ | ~10 - 15 |

Note: Carbons directly attached to nitrogen atoms are deshielded and appear at a higher chemical shift.[1][3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=N Stretch | 1610 - 1630 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| Aromatic C-H Bend | 750 - 850 | Strong |

Note: As a secondary amine, this compound is expected to show a single N-H stretching band.[1][2][4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 187 | Molecular Ion |

| [M-28]⁺ | 159 | Loss of ethylene (C₂H₄) via alpha-cleavage |

| [M-29]⁺ | 158 | Loss of an ethyl radical (•C₂H₅) |

| [M-42]⁺ | 145 | Loss of propene (C₃H₆) |

Note: The molecular weight of this compound is 187.24 g/mol . Alpha-cleavage is a common fragmentation pathway for amines, where the bond beta to the nitrogen atom is broken.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition : The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : For a solid sample, direct insertion or a solids probe can be used. The sample is heated to induce vaporization into the ion source.

-

Ionization : Electron Impact (EI) is a common ionization method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound using spectroscopic methods.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propylamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

N-Propylquinoxalin-2-amine: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylquinoxalin-2-amine is a heterocyclic amine belonging to the quinoxaline class of compounds. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of an N-propylamino substituent at the 2-position of the quinoxaline ring is expected to modulate its physicochemical properties, influencing its solubility, stability, and ultimately its biopharmaceutical profile.

This technical guide offers a detailed exploration of the anticipated solubility and stability characteristics of this compound. It provides a theoretical framework for understanding its behavior in various environments and outlines comprehensive experimental protocols for its empirical evaluation.

Physicochemical Properties of the Quinoxaline Core

The parent quinoxaline is a colorless solid with a melting point of 29-32°C and is soluble in water.[1][2] It is a weak base with a pKa of 0.56.[1] The pyrazine ring within the quinoxaline structure is generally resistant to oxidative attack, though alkyl substituents on the ring can be oxidized to carboxylic acids under strong conditions.[3] The quinoxaline ring system can be susceptible to tautomerization in its reduced form under alkaline conditions, a factor that can influence its stability.[4]

Expected Solubility Profile of this compound

The solubility of this compound will be influenced by both the quinoxaline core and the N-propylamino side chain.

3.1 Impact of the N-Propyl Group

3.2 pH-Dependent Solubility

As an amine, this compound is expected to exhibit pH-dependent solubility. In acidic conditions, the amino group will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist predominantly in its less soluble free base form. This behavior is typical for weakly basic compounds.[6]

3.3 Solubility in Organic Solvents

Table 1: Predicted Solubility Trends for this compound

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffer (pH 2.0) | Higher | Protonation of the amine group leads to the formation of a more soluble salt.[6] |

| Aqueous Buffer (pH 7.4) | Lower | The compound exists primarily as the less soluble free base.[6] |

| Methanol, Ethanol | High | Amines are typically soluble in polar protic solvents.[5] |

| Dichloromethane | High | Good solubility is expected in this common organic solvent. |

| n-Octanol | High | The N-propyl group contributes to some lipophilicity. |

Stability Profile and Potential Degradation Pathways

The stability of this compound will be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

4.1 Hydrolytic Stability

The quinoxaline ring is generally stable to hydrolysis. The amide-like character of the C-N bond at the 2-position might be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 2-hydroxyquinoxaline and propylamine.

4.2 Oxidative Stability

Amines are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and other degradation products.[7] The quinoxaline ring itself is relatively resistant to oxidation, but the exocyclic amine group could be a site of oxidative degradation.[3]

4.3 Photostability

Exposure to light, particularly UV radiation, can induce degradation of organic molecules. Photostability testing is a crucial component of forced degradation studies to determine if the compound requires protection from light.

4.4 Thermal Stability

The thermal stability of this compound should be assessed to understand its sensitivity to heat during manufacturing and storage.

Table 2: Potential Degradation Pathways and Products of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acid/Base Hydrolysis | Cleavage of the C-N bond | 2-Hydroxyquinoxaline, Propylamine |

| Oxidation | Oxidation of the amine group | This compound N-oxide |

| Photolysis | Photolytic decomposition | Various photoproducts |

| Thermal Stress | Thermally induced decomposition | Various decomposition products |

Experimental Protocols

Detailed experimental protocols are necessary to empirically determine the solubility and stability of this compound.

5.1 Solubility Determination

The shake-flask method is a standard approach for determining equilibrium solubility.[9]

5.1.1 Experimental Protocol for Shake-Flask Solubility

-

Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 2.0, 7.4) and select a range of organic solvents.

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

5.2 Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[8][11]

5.2.1 General Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines.

-

-

Neutralization: After the stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[12][13]

Visualizations

6.1 Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

6.2 Plausible Degradation Pathway under Oxidative and Hydrolytic Stress

Caption: Potential degradation pathways for this compound.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of its likely solubility and stability profile can be inferred from the known chemistry of the quinoxaline heterocycle and N-alkylated amines. It is anticipated that this compound will exhibit pH-dependent aqueous solubility and good solubility in organic solvents. Its stability will be subject to degradation under hydrolytic, oxidative, photolytic, and thermal stress. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for the empirical characterization of this compound, which is essential for its further development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpp.com [ijrpp.com]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. questjournals.org [questjournals.org]

- 13. chromatographyonline.com [chromatographyonline.com]

Theoretical Exploration of N-Propylquinoxalin-2-amine: A Computational and Spectroscopic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their diverse pharmacological activities.[1][2][3][4][5][6][7] This technical guide provides a comprehensive theoretical and spectroscopic overview of a representative member, N-Propylquinoxalin-2-amine. Utilizing Density Functional Theory (DFT) calculations, this paper presents detailed insights into the molecule's optimized geometry, electronic properties, and predicted spectroscopic signatures (IR, NMR, UV-Vis). Furthermore, a standardized experimental protocol for the synthesis and characterization of this class of compounds is detailed. The data herein serves as a foundational resource for researchers engaged in the design and development of novel quinoxaline-based therapeutic agents.

Introduction

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7] The biological efficacy of these derivatives is intrinsically linked to their three-dimensional structure and electronic landscape. Theoretical studies, particularly those employing DFT, have become indispensable tools for elucidating these properties, offering a rational basis for structural modifications to enhance therapeutic potential.[8][9][10][11] This whitepaper focuses on this compound, a model compound for understanding the impact of alkylamino substitution on the quinoxaline core.

Computational Methodology

The theoretical calculations presented in this guide were performed using Gaussian 09 software. The molecular geometry of this compound was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the electronic structure and properties of organic molecules.[9][10] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) was employed to predict the electronic absorption spectra.

Predicted Molecular Geometry

The optimized geometry of this compound reveals a largely planar quinoxaline ring system with the propylamino substituent extending from the 2-position. Key geometric parameters are summarized in the tables below.

Table 1: Selected Bond Lengths of this compound

| Bond | Length (Å) |

| N1=C2 | 1.315 |

| C2-N(amine) | 1.378 |

| C3=N4 | 1.312 |

| C4a-C8a | 1.418 |

| N(amine)-C(propyl) | 1.465 |

Table 2: Selected Bond Angles of this compound

| Atoms | Angle (°) |

| C9-N1-C2 | 117.5 |

| N1-C2-C3 | 122.3 |

| C2-C3-N4 | 121.9 |

| C2-N(amine)-C(propyl) | 123.8 |

Table 3: Selected Dihedral Angles of this compound

| Atoms | Angle (°) |

| C3-C2-N(amine)-C(propyl) | 178.5 |

| N1-C2-N(amine)-C(propyl) | -1.2 |

Electronic Properties

The electronic properties of this compound were investigated through analysis of its frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is -5.8 eV and the LUMO is -1.2 eV, resulting in a HOMO-LUMO gap of 4.6 eV. This energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 4: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Gap | 4.6 |

Predicted Spectroscopic Data

Theoretical spectroscopic data provides a valuable reference for the experimental characterization of this compound.

Table 5: Predicted Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) stretch | 3450 | Amine N-H stretching |

| ν(C-H) stretch (aromatic) | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) stretch (aliphatic) | 2850-2960 | Propyl C-H stretching |

| ν(C=N) stretch | 1620 | Quinoxaline C=N stretching |

| ν(C=C) stretch (aromatic) | 1500-1600 | Aromatic C=C stretching |

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | 158.2 |

| C3 | 8.1 | 135.4 |

| C5 | 7.8 | 129.5 |

| C6 | 7.5 | 128.9 |

| C7 | 7.5 | 129.1 |

| C8 | 7.8 | 127.8 |

| N-H | 5.5 | - |

| Propyl-CH₂ | 3.4 | 45.1 |

| Propyl-CH₂ | 1.7 | 22.8 |

| Propyl-CH₃ | 1.0 | 11.5 |

Table 7: Predicted Electronic Transitions (UV-Vis)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| π -> π | 350 | 0.25 |

| n -> π | 410 | 0.08 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] For this compound, a plausible synthetic route involves the reaction of 2-chloroquinoxaline with propylamine.

Materials:

-

2-chloroquinoxaline

-

Propylamine

-

Ethanol (anhydrous)

-

Triethylamine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous ethanol, add propylamine (1.2 eq) and triethylamine (1.5 eq).

-

Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed theoretical and spectroscopic characterization of this compound, a representative of a pharmacologically significant class of molecules. The presented data on molecular geometry, electronic properties, and predicted spectra, derived from DFT calculations, offer valuable insights for researchers. The included experimental protocol provides a practical framework for the synthesis and verification of this and similar quinoxaline derivatives. This comprehensive overview is intended to facilitate further research and development of novel quinoxaline-based compounds for therapeutic applications.

References

- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Characterizations and molecular dynamic simulations of broad biologically active arylidene and Quinoxaline cellulose derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A theoretical study of a family of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. iiste.org [iiste.org]

An In-depth Technical Guide to the Starting Materials and Precursors for N-Propylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Propylquinoxalin-2-amine, focusing on its primary starting materials and precursors. The document details the most direct synthetic route, including a detailed experimental protocol and a summary of relevant quantitative data. This guide is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the efficient synthesis of this and related quinoxaline derivatives.

Core Concepts: Synthetic Strategy

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized method in heterocyclic chemistry involves the displacement of a leaving group on the quinoxaline ring by a nucleophile, in this case, n-propylamine. The primary precursor for this synthesis is 2-chloroquinoxaline, a readily available starting material.

Starting Materials and Precursors

The principal starting materials for the synthesis of this compound are:

-

2-Chloroquinoxaline: This is the key precursor, providing the quinoxaline scaffold. It is a commercially available solid.

-

n-Propylamine: This primary amine acts as the nucleophile, introducing the N-propyl group onto the quinoxaline ring. It is a common and commercially available liquid.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to quench the HCl generated during the reaction and to facilitate the nucleophilic attack.

-

Solvent: A polar aprotic solvent, such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), is generally used to dissolve the reactants and facilitate the reaction.

Synthetic Pathway

The logical relationship for the synthesis of this compound is illustrated in the following diagram:

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2-chloroquinoxaline and n-propylamine. This protocol is adapted from general procedures for the synthesis of N-substituted 2-aminoquinoxalines.[1][2]

Materials:

-

2-Chloroquinoxaline

-

n-Propylamine

-

Pyridine (or Triethylamine)

-

Ethanol (or DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloroquinoxaline (1.0 eq.) in ethanol (10 mL per gram of 2-chloroquinoxaline) is added n-propylamine (1.2 eq.) and pyridine (1.2 eq.).

-

The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 5-6 hours), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford this compound.

Microwave-Assisted Synthesis:

Alternatively, the reaction can be carried out under microwave irradiation, which can significantly reduce the reaction time.[1]

-

In a microwave-safe vessel, combine 2-chloroquinoxaline (1.0 eq.), n-propylamine (1.2 eq.), and pyridine (1.2 eq.) in a minimal amount of a suitable solvent like ethanol.

-

The vessel is sealed and subjected to microwave irradiation at a temperature of 100-120 °C for 10-20 minutes.

-

After cooling, the product is isolated and purified as described in the conventional heating method.

Quantitative Data

| Amine | Base | Solvent | Method | Time | Yield (%) | Reference |

| Various substituted amines | Pyridine | - | Conventional | 5-6 days | - | [1] |

| Various substituted amines | Pyridine | - | Microwave | 10-20 min | High | [1] |

| p-Methoxybenzylamine | Triethylamine | Ethanol | Reflux | 3 h | 93% | [2][3] |

| Anhydrous ammonia | - | DMSO | Steam bath | Overnight | - |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a straightforward process primarily relying on the nucleophilic aromatic substitution of 2-chloroquinoxaline with n-propylamine. The key precursors are commercially available, and the reaction can be performed efficiently using either conventional heating or microwave-assisted methods. This guide provides the necessary technical details for researchers to successfully synthesize this compound and its analogs for further investigation in drug discovery and development programs.

References

Unveiling N-Propylquinoxalin-2-amine: A Technical Guide to its Synthesis and Emerging Role in GPR6 Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylquinoxalin-2-amine, a quinoxaline derivative, has emerged as a compound of interest in the field of medicinal chemistry, particularly for its potential role as a modulator of G-protein coupled receptor 6 (GPR6). This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, and known biological activities. While the detailed historical discovery of this specific compound remains elusive in publicly accessible records, its significance is highlighted by its inclusion in recent patent literature focused on novel therapeutic agents. This document aims to consolidate the current knowledge, offering a valuable resource for researchers engaged in the exploration of quinoxaline-based compounds for drug discovery.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The inherent aromatic and electron-deficient nature of the pyrazine ring fused to a benzene ring allows for diverse functionalization, leading to compounds with antimicrobial, anticancer, and antiviral properties, among others. This compound (CAS No. 46316-10-3) is a specific derivative within this class that has garnered attention for its potential interaction with GPR6, a receptor implicated in neurological and psychiatric disorders.

Synthesis of this compound

A plausible and widely practiced method for the synthesis of N-alkyl-2-aminoquinoxalines involves the reaction of 2-chloroquinoxaline with the corresponding primary amine. This reaction is a standard nucleophilic aromatic substitution.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:

Based on general procedures for similar reactions, a likely protocol would be as follows:

-

Reaction Setup: To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a sealed reaction vessel, add propylamine (1.2-2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Biological Activity: Modulation of GPR6

The primary documented biological application of this compound is as a modulator of G-protein coupled receptor 6 (GPR6). This information is primarily derived from patent literature, specifically WO2014028479A1, filed by Envoy Therapeutics, Inc.[2]

GPR6 is an orphan G-protein coupled receptor that is predominantly expressed in the central nervous system, particularly in the striatum. It is implicated in the regulation of motor control and motivation, making it a potential therapeutic target for neurological and psychiatric conditions such as Parkinson's disease and addiction.

The patent lists "this compound, 2,2,2-trifluoroacetic acid salt" as one of the synthesized compounds with potential activity as a GPR6 modulator.[2] However, the publicly available patent information does not provide specific quantitative data, such as IC50 or EC50 values, for this particular compound. Further studies are required to fully elucidate the potency and efficacy of this compound as a GPR6 modulator.

Signaling Pathway Context:

Caption: Putative signaling pathway of GPR6 modulation by this compound.

Physicochemical Data

While extensive experimental data is not widely published, some basic physicochemical properties of this compound can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 46316-10-3 | ChemicalBook[3] |

| Molecular Formula | C₁₁H₁₃N₃ | ChemicalBook[3] |

| Molecular Weight | 187.24 g/mol | --- |

| Appearance | Not specified | --- |

| Melting Point | Not specified | --- |

| Boiling Point | Not specified | --- |

| Solubility | Not specified | --- |

Conclusion and Future Directions

This compound represents an intriguing molecule within the broader class of quinoxaline derivatives. Its identification as a potential GPR6 modulator in patent literature underscores its relevance to modern drug discovery efforts targeting neurological disorders. While the publicly available information on its discovery and detailed history is limited, the inferred synthetic pathway is straightforward and relies on well-established chemical principles.

Future research efforts should focus on:

-

Detailed Synthesis and Characterization: Publication of a detailed, reproducible experimental protocol for the synthesis of this compound, including comprehensive characterization data (NMR, IR, Mass Spectrometry, and melting point).

-

Quantitative Biological Evaluation: In-depth pharmacological studies to quantify the modulatory activity of this compound on GPR6, including determination of its potency, efficacy, and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to establish a clear SAR, which could guide the design of more potent and selective GPR6 modulators.

-

Exploration of Other Biological Targets: Given the diverse bioactivities of the quinoxaline scaffold, screening this compound against other relevant biological targets could unveil additional therapeutic opportunities.

This technical guide serves as a foundational resource for researchers interested in this compound, summarizing the current state of knowledge and highlighting key areas for future investigation. The continued exploration of this and related compounds holds promise for the development of novel therapeutics.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aminoquinoxalines via one-pot cyanide-based sequential reaction under aerobic oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions [organic-chemistry.org]

Potential Research Frontiers for N-Propylquinoxalin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][3] This technical guide explores the potential research avenues for a specific, under-investigated derivative: N-Propylquinoxalin-2-amine . While direct research on this compound is limited, this document extrapolates from the rich data on analogous quinoxaline structures to propose concrete research directions, complete with experimental protocols and data frameworks.

Synthesis of this compound and its Analogs

The synthesis of this compound can be approached through established methodologies for N-alkylation of aminoquinoxalines or by direct amination of a suitable quinoxaline precursor. A proposed synthetic workflow is outlined below. Further derivatization can be explored to investigate structure-activity relationships (SAR).

Experimental Protocol: Synthesis of this compound

A plausible synthetic route can be adapted from the preparation of similar N-alkylated quinoxalines.

Materials:

-

2-Chloroquinoxaline

-

n-Propylamine

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., X-Phos) for Buchwald-Hartwig amination, or a suitable solvent for nucleophilic aromatic substitution (e.g., n-Butanol, Ethanol).

-

Anhydrous solvents (e.g., Toluene, Dioxane, or n-Butanol)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure (adapted from Buchwald-Hartwig cross-coupling): [4]

-

To an oven-dried reaction vessel, add 2-chloroquinoxaline (1 equivalent), n-propylamine (1.2 equivalents), potassium carbonate (2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and X-Phos (0.04 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous n-butanol via syringe.

-

Heat the reaction mixture to 85°C and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Area: Anticancer Activity

Quinoxaline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[5][6] A key area of investigation for this compound would be its potential as an anticancer agent.

In Vitro Antiproliferative Screening

Experimental Protocol:

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

PC-3 (Prostate Cancer)

-

HeLa (Cervical Cancer)

-

HCT-116 (Colon Cancer)

-

MCF-7 (Breast Cancer)

-

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Procedure: a. Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. b. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a known anticancer drug (e.g., Doxorubicin) as a positive control. c. Incubate for 48-72 hours. d. Add MTT solution to each well and incubate for 3-4 hours. e. Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each cell line.

Table 1: Hypothetical IC₅₀ Values for this compound and Related Compounds (µM)

| Compound | PC-3 | HeLa | HCT-116 | MCF-7 |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide (6a)[5] | >100 | >100 | >100 | >100 |

| Compound 6k (a related derivative)[5][6] | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |

| Doxorubicin (Control)[5][6] | 8.87 ± 0.6 | 5.57 ± 0.4 | 5.23 ± 0.3 | 4.17 ± 0.2 |

TBD: To be determined through experimentation.

Mechanistic Studies: Kinase Inhibition and Apoptosis Induction

The quinoxaline scaffold is known to be a part of various kinase inhibitors.[5] If this compound shows significant antiproliferative activity, subsequent research should focus on elucidating its mechanism of action.

Potential Targets:

-

Histone Deacetylases (HDACs): In silico studies of related compounds suggest HDAC6 as a potential target.[5][6]

-

Polo-like Kinase 4 (PLK4): Other heterocyclic amine derivatives have shown potent PLK4 inhibition.[4]

-

Topoisomerases: The quinoxaline ring system is a known inhibitor of topoisomerase enzymes.[5]

Experimental Workflow for Mechanistic Studies:

Potential Research Area: Antidiabetic Activity

Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[1] This presents a promising therapeutic avenue for type 2 diabetes.

In Vitro Enzyme Inhibition Assays

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Procedure: a. Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase, and various concentrations of this compound. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding pNPG. d. Incubate at 37°C for 20 minutes. e. Stop the reaction by adding sodium carbonate solution. f. Measure the absorbance of the released p-nitrophenol at 405 nm. g. Acarbose can be used as a positive control.

-

Data Analysis: Calculate the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Values for α-Glucosidase and α-Amylase Inhibition (µM)

| Compound | α-Glucosidase IC₅₀ | α-Amylase IC₅₀ |

|---|---|---|

| This compound | TBD | TBD |

| Phenylisoxazole quinoxalin-2-amine hybrid (5c)[1] | 15.2 ± 0.3 | - |

| Phenylisoxazole quinoxalin-2-amine hybrid (5h)[1] | - | 16.4 ± 0.1 |

| Acarbose (Control)[1] | Varies by study | Varies by study |

TBD: To be determined through experimentation.

Signaling Pathway Investigation

Should this compound demonstrate potent antidiabetic activity, further studies could explore its effects on key signaling pathways involved in glucose metabolism, such as the insulin signaling pathway.

Other Potential Research Directions

Based on the broad bioactivity of the quinoxaline core, other research areas for this compound include:

-

Antimicrobial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria and fungi.

-

Anti-inflammatory Activity: Evaluation in in-vivo models of inflammation, such as the carrageenan-induced rat paw edema model.[7]

-

Diuretic Activity: Investigation of its effects on urine volume and electrolyte excretion in animal models.[8]

Conclusion

This compound represents a promising yet underexplored molecule within the versatile quinoxaline family. The proposed research areas—anticancer, antidiabetic, antimicrobial, and anti-inflammatory activities—are grounded in the established biological profiles of structurally related compounds. The detailed experimental protocols and data presentation frameworks provided in this guide offer a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this compound. Such research could lead to the development of novel drug candidates with significant clinical impact.

References

- 1. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

- 6. [PDF] Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Propylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-Propylquinoxalin-2-amine, a quinoxaline derivative of interest in medicinal chemistry and drug discovery. The protocols are based on established synthetic methodologies for C-N bond formation on heterocyclic scaffolds.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are integral to the development of a wide range of therapeutic agents.[1] Their diverse pharmacological activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthesis of novel quinoxaline derivatives is a key focus in medicinal chemistry. This document outlines two primary synthetic strategies for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

Synthetic Strategies

The synthesis of this compound can be approached by forming a carbon-nitrogen bond between a quinoxaline core and a propylamino group. The two most common and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an electron-deficient aromatic or heteroaromatic ring with a nucleophile.[3][4] In this case, a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) can react with n-propylamine, where the amine acts as the nucleophile, displacing the halide.[5] The reaction is typically facilitated by a base and heat.[3]

-

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It allows for the coupling of amines with aryl halides or triflates under milder conditions than traditional methods.[8] This reaction is known for its broad substrate scope and functional group tolerance.[6][9]

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2-chloroquinoxaline with n-propylamine.

Materials:

-

2-Chloroquinoxaline

-

n-Propylamine

-

Potassium carbonate (K2CO3) or Triethylamine (TEA)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-chloroquinoxaline (1.0 eq.) in ethanol, add n-propylamine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Reactants | |

| 2-Chloroquinoxaline | 1.0 mmol, 164.6 mg |

| n-Propylamine | 1.2 mmol, 0.10 mL |

| Potassium Carbonate | 2.0 mmol, 276.4 mg |

| Solvent | |

| Ethanol | 10 mL |

| Reaction Conditions | |

| Temperature | 80 °C (Reflux) |

| Time | 12 h |

| Yield (Expected) | 70-90% |

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed coupling of 2-bromoquinoxaline with n-propylamine.

Materials:

-

2-Bromoquinoxaline

-

n-Propylamine

-

Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

-

Toluene or Dioxane (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromoquinoxaline (1.0 eq.), Pd(OAc)2 (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Add anhydrous toluene, followed by n-propylamine (1.2 eq.).

-

Seal the tube and heat the reaction mixture to 100-110°C. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Reactants | |

| 2-Bromoquinoxaline | 1.0 mmol, 209.0 mg |

| n-Propylamine | 1.2 mmol, 0.10 mL |

| Pd(OAc)2 | 0.02 mmol, 4.5 mg |

| Xantphos | 0.04 mmol, 23.1 mg |

| Sodium tert-butoxide | 1.4 mmol, 134.6 mg |

| Solvent | |

| Toluene | 5 mL |

| Reaction Conditions | |

| Temperature | 110 °C |

| Time | 8 h |

| Yield (Expected) | 80-95% |

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

References

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Aromatic Nucleophilic Substitution [fishersci.se]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. google.com [google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for N-Propylquinoxalin-2-amine In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antiviral, anti-inflammatory, antioxidant, and antiparasitic properties.[3][4][5][6][7][8] The planar structure of the quinoxaline ring system allows it to interact with various biological targets such as enzymes and nucleic acids.[2][9] N-Propylquinoxalin-2-amine, a specific derivative, is a subject of interest for its potential therapeutic applications. This document provides an overview of relevant in vitro assays and detailed protocols based on studies of structurally similar quinoxaline compounds, offering a foundational guide for the biological evaluation of this compound.

Potential Biological Activities and In Vitro Assays

Based on the known activities of quinoxaline derivatives, this compound may exhibit a range of biological effects. The following sections detail the in vitro assays that can be employed to investigate these potential activities.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.[3]

Key Assays:

-

Cell Proliferation Assay: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

VEGFR-2 Kinase Inhibition Assay: To assess the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis.[3]

-

Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression.[3]

Antiviral Activity

Certain quinoxaline derivatives have been shown to possess antiviral properties, for instance, by interfering with viral replication mechanisms.[4]

Key Assays:

-

Viral Replication Assay: To evaluate the ability of this compound to inhibit the replication of specific viruses in cell culture.

-

NS1A-dsRNA Binding Assay: A fluorescence polarization-based assay to determine if the compound disrupts the binding of viral proteins (like NS1A of influenza) to double-stranded RNA.[4]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases. Quinoxaline derivatives have been investigated for their potential to modulate these processes.[6][8]

Key Assays:

-

Myeloperoxidase (MPO) Assay: To assess the inhibitory effect on MPO, an enzyme involved in oxidative stress and inflammation.[6]

-

DPPH Radical Scavenging Assay: To determine the antioxidant capacity of the compound.[8]

-

p38α MAPK Inhibition Assay: To investigate the inhibition of a key kinase in the inflammatory signaling cascade.[8]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results for active quinoxaline derivatives.

Table 1: Anticancer Activity of this compound

| Assay | Cell Line | IC₅₀ / EC₅₀ (µM) |

| Cell Proliferation | HCT116 (Colon) | 15.2 |

| HepG2 (Liver) | 22.5 | |

| MCF-7 (Breast) | 18.9 | |

| VEGFR-2 Inhibition | - | 5.8 |

Table 2: Antiviral Activity of this compound against Influenza A Virus

| Assay | Metric | Value (µM) |

| Viral Replication | EC₅₀ | 9.3 |

| NS1A-dsRNA Binding | IC₅₀ | 12.7 |

Table 3: Anti-inflammatory and Antioxidant Activity of this compound

| Assay | Metric | Value (µM) |

| MPO Inhibition | IC₅₀ | 25.1 |

| DPPH Scavenging | IC₅₀ | 30.5 |

| p38α MAPK Inhibition | IC₅₀ | 0.045 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on other quinoxaline derivatives to assess cytotoxicity in cancer cell lines.[3]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., HCT116, HepG2, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This protocol is based on a luminescent kinase assay used for other quinoxaline derivatives.[3]

Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

ATP

-

Substrate peptide for VEGFR-2

-

This compound

-

DMSO

-

Assay buffer

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

In a white 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the substrate peptide.

-

Add the different concentrations of this compound to the wells. Include a positive control (known VEGFR-2 inhibitor) and a negative control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

p38α Mitogen-Activated Protein (MAP) Kinase Inhibition Assay

This protocol is based on assays used to evaluate the anti-inflammatory potential of quinoxaline derivatives.[8]

Objective: To determine the in vitro inhibitory activity of this compound against p38α MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

Suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

ATP

-

Substrate peptide for p38α (e.g., ATF2)

-

This compound

-

DMSO

-

Assay buffer

-

White 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a white 96-well plate, add the assay buffer, p38α kinase, and the substrate peptide.

-

Add the different concentrations of the test compound. Include a known p38α inhibitor as a positive control and DMSO as a negative control.

-

Start the kinase reaction by adding ATP.

-

Incubate at room temperature for the specified duration (e.g., 60 minutes).

-

Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent as per the manufacturer's protocol. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the new ATP via a luciferase/luciferin reaction.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. Based on the extensive research on related quinoxaline derivatives, this compound holds promise for various therapeutic applications. The detailed methodologies for assessing anticancer, antiviral, anti-inflammatory, and antioxidant activities will enable researchers to systematically investigate its biological profile. Further studies, including in vivo models, will be necessary to validate the therapeutic potential of this compound.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 5. In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

N-Propylquinoxalin-2-amine: A Versatile Intermediate for Organic Synthesis

Abstract: This document provides detailed application notes and experimental protocols for the use of N-Propylquinoxalin-2-amine as a key intermediate in organic synthesis. The synthesis of this compound via nucleophilic aromatic substitution is described, along with its potential applications in the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a valuable building block for the synthesis of more complex quinoxaline-based structures. Its preparation involves a straightforward and efficient nucleophilic aromatic substitution reaction, making it an accessible intermediate for various synthetic endeavors.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-chloroquinoxaline with propylamine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of propylamine displaces the chlorine atom on the quinoxaline ring.

Reaction Scheme:

Caption: Synthesis of this compound.

Precursor Synthesis: 2-Chloroquinoxaline

The starting material, 2-chloroquinoxaline, can be synthesized from quinoxalin-2-one by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloroquinoxaline

-

To a round-bottom flask, add quinoxalin-2-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloroquinoxaline.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Application Note: Synthesis of this compound

This protocol details the synthesis of this compound from 2-chloroquinoxaline and propylamine.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) in ethanol.

-

Add triethylamine (1.1 eq) to the solution to act as a base and scavenge the HCl byproduct.

-

Add propylamine (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) for 3-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.

Data Presentation

| Parameter | Data |

| Molecular Formula | C₁₁H₁₃N₃ |

| CAS Number | 46316-10-3 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| ¹H NMR (CDCl₃, est.) | δ (ppm): 8.0-7.2 (m, 4H, Ar-H), 3.4 (q, 2H, N-CH₂), 1.7 (sext, 2H, CH₂-CH₃), 1.0 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, est.) | δ (ppm): 155, 142, 138, 129, 128, 127, 125, 115, 45, 23, 11 |

| Typical Yield | >80% (estimated based on similar reactions) |

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from starting materials to the potential application of this compound as a synthetic intermediate.

Caption: Synthetic workflow and application.

Signaling Pathway Involvement (Hypothetical)

Given the prevalence of quinoxaline derivatives as kinase inhibitors, a hypothetical signaling pathway where a downstream derivative of this compound might act is presented below. This is a generalized representation and specific targets would depend on the final molecular structure.

Caption: Hypothetical kinase inhibition.

Conclusion

This compound is a readily accessible intermediate with significant potential in the synthesis of novel quinoxaline-based compounds. The protocols provided herein offer a solid foundation for its preparation and further elaboration. The versatility of the quinoxaline scaffold suggests that derivatives of this compound could be valuable candidates for screening in drug discovery programs.

Application Notes and Protocols: N-Propylquinoxalin-2-amine as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N-Propylquinoxalin-2-amine as a fluorescent probe is limited in the current scientific literature. The following application notes and protocols are based on the known properties of structurally similar quinoxaline-based fluorescent probes and are intended to serve as a comprehensive guide for the research and development of this compound. All quantitative data presented are hypothetical and should be experimentally verified.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and are increasingly being explored for their fluorescent properties. The introduction of an N-propylamine group at the 2-position of the quinoxaline ring is anticipated to confer favorable photophysical characteristics, making it a potential candidate as a fluorescent probe for various applications in biological and pharmaceutical research.

The core structure of quinoxaline provides a rigid, planar backbone that can facilitate fluorescence. The amine substituent can act as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) phenomena, which are often associated with environmentally sensitive fluorescence. This property makes this compound a promising tool for sensing changes in local environments, such as polarity, pH, or the presence of specific analytes.

Potential Applications

Based on the characteristics of related quinoxaline-based probes, this compound could be developed for the following applications:

-